molecular formula C44H71NO13 B1662129 他克莫司 CAS No. 109581-93-3

他克莫司

货号 B1662129
CAS 编号: 109581-93-3
分子量: 822 g/mol
InChI 键: NWJQLQGQZSIBAF-MLAUYUEBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tacrolimus, also known as FK-506 or Fujimycin, is an immunosuppressive drug that is primarily used to prevent the body from rejecting a transplanted organ . It is also used in a topical preparation in the treatment of severe atopic dermatitis, severe refractory uveitis after bone marrow transplants, and the skin condition vitiligo .


Synthesis Analysis

The production of Tacrolimus involves engineering the target genes of important primary and secondary metabolic pathways and feeding exogenous precursors . The shikimic acid pathway is an important primary metabolic pathway for producing Tacrolimus . Overexpression of shikimate kinase and dehydroquinic acid synthetase genes led to a 33.1% enhancement of Tacrolimus production .


Molecular Structure Analysis

Tacrolimus has a molecular formula of C44H69NO12 and an average mass of 804.018 Da . It is a macrolide lactone .


Chemical Reactions Analysis

The production of Tacrolimus is highly correlated with the intracellular metabolism of Streptomyces tsukubaensis . The pentose phosphate pathway (PPP), shikimate, and aspartate pathway might be the main limiting factors in the rapid synthesis phase of Tacrolimus accumulation .

科学研究应用

药物遗传学和基因型基础剂量

  1. CYP3A5基因型和他克莫司剂量:他克莫司是移植中使用的关键免疫抑制剂。临床药物遗传学实施协会提供了将CYP3A5基因型与他克莫司剂量联系起来的指南,强调了遗传因素在确定药物代谢和剂量要求中的作用(Birdwell et al., 2015)
  2. 人群药代动力学和基因型:可以使用基于人群的药代动力学建模来优化他克莫司剂量,包括CYP3A4和CYP3A5基因型。已经证明这种方法可以准确预测剂量要求,特别是在肾移植患者中(Woillard et al., 2017)

特定人群的药代动力学

  1. 中国肝移植患者:一项研究专注于为中国肝移植患者开发人群药代动力学模型,评估基因多态性和其他因素对他克莫司药代动力学的影响(Chen et al., 2017)
  2. 供体和受体基因型的影响:研究表明,肝移植受体和供体的CYP450基因中的单核苷酸多态性可以显著影响他克莫司的药理效应,提示需要个性化的药物策略(Liu et al., 2018)

药物相互作用和饮食注意事项

  1. 与膳食补充剂、草药和食物的相互作用:一项综述强调了他克莫司与常见膳食补充剂、草药和食物的相互作用,强调患者需要向他们的医疗提供者报告任何此类使用(Miedziaszczyk et al., 2022)

新型药物给药系统和制剂

  1. 药物给药前景:由于其药理范围,他克莫司受到研究的关注。正在开发新型药物给药系统,以增强其生物利用度并减少与剂量相关的毒性(Dheer et al., 2018)

生产和功效中的遗传和代谢因素

  1. 合成生物学方法:通过合成生物学实现了他克莫司的生产增强,重点放在初级和次级代谢途径中的基因工程和供给外源前体。这种方法已经显示出他克莫司产量的显著改善(Fu et al., 2016)。2. 患者内变异性:研究已经探讨了他克莫司暴露的患者内变异性,这是移植结果中的一个重要因素。这种变异性受遗传多态性和其他因素的影响,需要个性化的医学方法(Shuker et al., 2015)

移植和免疫学

  1. 优化在中国患者中的使用:对中国移植患者使用他克莫司的研究为药代动力学、治疗方案和影响其代谢的因素提供了见解,突显了在不同人群中需要定制化方法的必要性 (Li & Li, 2015)
  2. 他克莫司在干细胞治疗中的应用:对他克莫司对干细胞的影响进行的研究表明,它可以影响干细胞增殖和多能性,在器官移植和潜在的联合治疗方案中具有相关性 (Ertosun et al., 2020)

安全和危害

Tacrolimus is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and can cause eye irritation . It is also suspected of causing cancer and damaging fertility or the unborn child .

未来方向

Recent research has focused on improving the production of Tacrolimus. For example, a machine learning model was established to predict the blood drug concentration of Tacrolimus in patients with autoimmune diseases . Another study found that Tacrolimus could be used to treat fibrotic interstitial lung disease .

属性

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2/b25-19+,27-21+;/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJQLQGQZSIBAF-MLAUYUEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104987-11-3 (Parent)
Record name Tacrolimus [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109581933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

822.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tacrolimus monohydrate

CAS RN

109581-93-3
Record name Tacrolimus hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109581-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tacrolimus [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109581933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15,19-Epoxy-3H-pyrido(2,1-C)-(1,4)oxaazacyclotricosine-1,7,20,21- (4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a -hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8- (2-propenyl)-, monohydrate,(3S-(3R*,(E(1S*,3S*,4S*)),4S*,5R*,8S*, 9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TACROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM0HAQ4WNM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tacrolimus
Reactant of Route 2
Tacrolimus
Reactant of Route 3
Tacrolimus
Reactant of Route 4
Tacrolimus
Reactant of Route 5
Tacrolimus
Reactant of Route 6
Tacrolimus

Citations

For This Compound
432,000
Citations
MA Hooks - Annals of Pharmacotherapy, 1994 - journals.sagepub.com
… Tacrolimus is metabolized solely in the liver and the metabolites are primarily excreted in … of tacrolimus is approximately 8.5 h, and is prolonged in hepatic dysfunction. Tacrolimus has …
Number of citations: 165 journals.sagepub.com
PA Kelly, GJ Burckart… - American journal of …, 1995 - academic.oup.com
… regarding tacrolimus use in other types of transplantation, but the results show that tacrolimus may be a useful alternative to cyclosporine. The major adverse effects of tacrolimus …
Number of citations: 192 academic.oup.com
MJ Mihatsch, M Kyo, K Morozumi, Y Yamaguchi… - Clinical …, 1998 - europepmc.org
Ciclosporine-A (CSA) has been in clinical use as an immunosuppressive drug in transplant recipients for over a decade. Unfortunately, CSA also has major side-effects (including …
Number of citations: 363 europepmc.org
R Venkataramanan, A Swaminathan, T Prasad… - Clinical …, 1995 - Springer
… tacrolimus concentrations. Currently, most of the pharmacokinetic data available for tacrolimus … immunosorbent assay method, which does not distinguish tacrolimus from its metabolites. …
Number of citations: 945 link.springer.com
T Ruzicka, T Bieber, E Schöpf, A Rubins… - … England Journal of …, 1997 - Mass Medical Soc
… Topical tacrolimus inhibits experimentally induced allergic contact … tacrolimus in patients with atopic dermatitis, we compared ointments containing 0.03, 0.1 and 0.3 percent tacrolimus …
Number of citations: 667 www.nejm.org
LJ Scott, K McKeage, SJ Keam, GL Plosker - Drugs, 2003 - Springer
… Notably, the lower incidence of rejection episodes after renal transplantation in tacrolimus … of tacrolimus grade II–IV graft-versus-host disease was significantly lower with tacrolimus than …
Number of citations: 520 link.springer.com
E Spiekerkoetter, YK Sung, D Sudheendra… - American journal of …, 2015 - atsjournals.org
Despite recent advances in therapy, pulmonary arterial hypertension (PAH), characterized by occlusive vasculopathy of the pulmonary arteries, remains a progressive disease without a …
Number of citations: 127 www.atsjournals.org
LJ Bowman, DC Brennan - Expert opinion on pharmacotherapy, 2008 - Taylor & Francis
… doses of both tacrolimus and corticosteroids. A novel once-daily dosage form of tacrolimus has recently been developed and is approved for use in Europe. Tacrolimus remains an …
Number of citations: 133 www.tandfonline.com
TM Saffari, M Bedar, JM Zuidam, AY Shin… - Expert review of …, 2019 - Taylor & Francis
… tacrolimus is characterized by many side effects which include neurotoxicity. In contrast, tacrolimus … The aim of this article is to review current evidence regarding the use of tacrolimus in …
Number of citations: 29 www.tandfonline.com
JM Barbarino, CE Staatz… - Pharmacogenetics …, 2013 - ncbi.nlm.nih.gov
… received a kidney transplant were prescribed tacrolimus upon discharge, and 2.4… tacrolimus and cyclosporine therapy, respectively [2]. Global differences exist in the usage of tacrolimus …
Number of citations: 257 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。